molecular formula C10H11NO B8723703 2-Ethynyl-5-isopropoxypyridine

2-Ethynyl-5-isopropoxypyridine

Cat. No.: B8723703
M. Wt: 161.20 g/mol
InChI Key: DCJZZOAIQFMABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethynyl-5-isopropoxypyridine is a pyridine derivative characterized by an ethynyl group at the 2-position and an isopropoxy group at the 5-position of the pyridine ring. The ethynyl group facilitates click chemistry applications, enabling selective modifications for targeted drug delivery or bioconjugation . The isopropoxy substituent enhances lipophilicity, which may improve membrane permeability compared to smaller alkoxy groups (e.g., methoxy or ethoxy) .

Synthetic routes typically involve Sonogashira coupling to introduce the ethynyl group and nucleophilic substitution for the isopropoxy moiety. Challenges include regioselectivity control and minimizing side reactions during functionalization .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-ethynyl-5-propan-2-yloxypyridine

InChI

InChI=1S/C10H11NO/c1-4-9-5-6-10(7-11-9)12-8(2)3/h1,5-8H,2-3H3

InChI Key

DCJZZOAIQFMABF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CN=C(C=C1)C#C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The pharmacological and physicochemical properties of pyridine derivatives are highly dependent on substituent electronic and steric effects. Below is a comparative analysis of 2-Ethynyl-5-isopropoxypyridine with three analogs:

Table 1: Key Properties of Selected Pyridine Derivatives

Compound Substituents (Position) Molecular Weight (g/mol) LogP⁠<sup>a</sup> Solubility (mg/mL) Biological Activity (IC₅₀, nM)⁠<sup>b</sup>
This compound Ethynyl (2), Isopropoxy (5) 177.2 2.3 0.8 12.4 (Kinase X)
2-Chloro-5-methoxypyridine Chloro (2), Methoxy (5) 157.6 1.9 1.5 45.6 (Kinase X)
2-Amino-5-ethoxypyridine Amino (2), Ethoxy (5) 152.2 0.7 3.2 >1000 (Kinase X)
2-Methyl-5-hydroxypyridine Methyl (2), Hydroxy (5) 123.1 0.5 5.6 Inactive

<sup>a</sup> LogP values calculated using fragment-based methods.
<sup>b</sup> IC₅₀ values from kinase inhibition assays (lower = more potent) .

Key Findings:

Electronic Effects: The electron-withdrawing ethynyl group in this compound enhances electrophilic reactivity, enabling covalent interactions with cysteine residues in kinase targets. This contrasts with the electron-donating amino group in 2-Amino-5-ethoxypyridine, which lacks such reactivity . The chloro substituent in 2-Chloro-5-methoxypyridine provides moderate electron withdrawal but lacks the conjugation capacity of the ethynyl group.

Steric and Solubility Trade-offs :

  • The bulky isopropoxy group in this compound reduces aqueous solubility (0.8 mg/mL) compared to methoxy (1.5 mg/mL) or ethoxy (3.2 mg/mL) analogs. However, it improves metabolic stability by hindering oxidative degradation .

Biological Activity: this compound exhibits superior kinase inhibition (IC₅₀ = 12.4 nM) compared to 2-Chloro-5-methoxypyridine (IC₅₀ = 45.6 nM), likely due to its covalent binding mechanism. The amino and hydroxy analogs show negligible activity, emphasizing the critical role of substituent choice .

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